pNP-TMP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

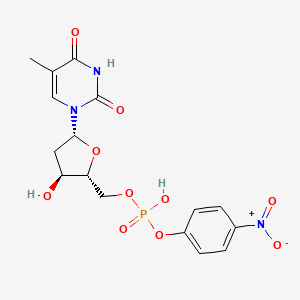

p-Nitrophenyl thymidine 5’-monophosphate is a synthetic compound that mimics natural nucleotides. It is a modified form of thymidine, a building block of DNA, with a nitrophenyl group attached to the 5’ position of the sugar ring. This modification allows for easy detection and quantification, making it a useful tool in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl thymidine 5’-monophosphate typically involves the esterification of thymidine 5’-monophosphate with p-nitrophenol. The reaction is carried out in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The product is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of p-Nitrophenyl thymidine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is typically obtained as a sodium salt to enhance its solubility and stability .

Analyse Des Réactions Chimiques

Types of Reactions: p-Nitrophenyl thymidine 5’-monophosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by phosphodiesterases to release thymidine 5’-monophosphate and p-nitrophenol.

Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly alkaline pH.

Substitution: Requires the presence of nucleophiles such as amines or thiols in an organic solvent.

Major Products:

Hydrolysis: Thymidine 5’-monophosphate and p-nitrophenol.

Substitution: Various substituted thymidine monophosphate derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Structural Characteristics

pNP-TMP is characterized by the following structural features:

- Chemical Formula : C10H12N2O5P

- Molecular Weight : 283.19 g/mol

- Functional Groups : Contains a p-nitrophenyl group and a phosphate group.

These features contribute to its function as a substrate in enzymatic reactions, particularly those involving phosphodiesterases and ribonucleases.

Substrate for Enzymatic Reactions

This compound is primarily utilized as a substrate in enzymatic assays. Its hydrolysis leads to the release of p-nitrophenol, which can be quantitatively measured due to its colorimetric properties. This property makes it particularly useful for studying enzyme kinetics and mechanisms.

Key Reactions

- Hydrolysis by Phosphodiesterases : this compound undergoes hydrolysis catalyzed by phosphodiesterases, allowing researchers to study enzyme activity and inhibition.

- Ribonuclease Activity : It serves as a substrate for ribonucleases, providing insights into RNA metabolism.

Case Studies

- Inhibition Studies on Autotaxin : Research demonstrated that various inhibitors could significantly inhibit the hydrolysis of this compound by autotaxin, with implications for cancer therapy .

- NPP1 Inhibition Characterization : A study showed that nonhydrolyzable ATP analogs could inhibit the hydrolysis of this compound by NPP1, highlighting its role in studying nucleotide pyrophosphatase activity .

Targeting Cancer Therapies

This compound has been explored as a potential tool in drug discovery aimed at targeting ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1), which is implicated in various diseases including cancer and diabetes. The compound's ability to act as a substrate allows for the identification of selective inhibitors that can modulate NPP1 activity.

Chemiluminescent Probes

Recent advancements have led to the development of chemiluminescent probes based on this compound for sensitive detection of ENPP-1 activity. These probes offer enhanced selectivity and sensitivity compared to traditional colorimetric methods .

Comparative Analysis of Probes

| Probe Type | Detection Method | Sensitivity Level | Selectivity |

|---|---|---|---|

| TMP-pNP | Colorimetric | Moderate | Low |

| CL-ENPP-1 | Chemiluminescent | High | High |

Mechanistic Insights

Studies have shown that this compound can provide insights into the mechanisms of action for various enzymes involved in nucleotide metabolism. For instance, its hydrolysis can be inhibited by nucleoside monophosphates, shedding light on enzyme proofreading mechanisms .

Disease Association Research

The compound has been linked to studies on diseases such as multiple sclerosis and Alzheimer's disease due to its involvement in nucleotide metabolism pathways . The ability to measure its hydrolysis provides a method for understanding disease mechanisms at the molecular level.

Mécanisme D'action

p-Nitrophenyl thymidine 5’-monophosphate acts as an artificial substrate for various enzymes, including phosphodiesterases and autotaxin. Upon enzymatic hydrolysis, it releases thymidine 5’-monophosphate and p-nitrophenol. The released thymidine 5’-monophosphate can participate in DNA synthesis and repair, while p-nitrophenol serves as a chromogenic marker for enzyme activity .

Comparaison Avec Des Composés Similaires

- p-Nitrophenyl thymidine 3’-monophosphate

- p-Nitrophenyl adenosine 5’-monophosphate

- p-Nitrophenyl guanosine 5’-monophosphate

Comparison:

- Uniqueness: p-Nitrophenyl thymidine 5’-monophosphate is unique due to its specific modification at the 5’ position of thymidine, which allows for selective enzymatic studies and easy detection .

- Applications: While similar compounds are used in enzyme assays and nucleotide metabolism studies, p-Nitrophenyl thymidine 5’-monophosphate is particularly valuable in DNA-related research due to its thymidine base.

Propriétés

Numéro CAS |

2304-08-7 |

|---|---|

Formule moléculaire |

C16H18N3O10P |

Poids moléculaire |

443.3 g/mol |

Nom IUPAC |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |

InChI |

InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1 |

Clé InChI |

RWOAVOYBVRQNIZ-BFHYXJOUSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |

Key on ui other cas no. |

16562-50-8 |

Numéros CAS associés |

26886-08-8 (mono-ammonium salt) |

Synonymes |

p-nitrophenyl 5'-thymidine monophosphate p-nitrophenyl-3'-thymidine-phosphate p-Nph-5'-TMP PNPpT thymidine 5'-4-nitrophenyl phosphate thymidine 5'-4-nitrophenyl phosphate, monosodium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.